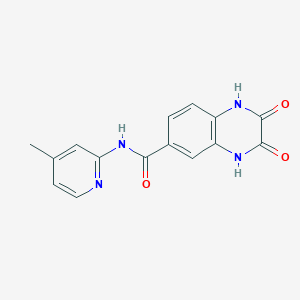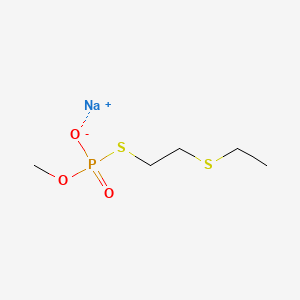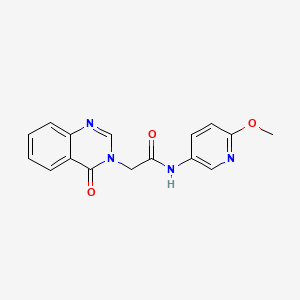
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with appropriate quinoxaline derivatives under controlled conditions. One common method involves the use of metal-organic frameworks as catalysts to facilitate the reaction between 4-methyl-2-aminopyridine and trans-β-nitrostyrene, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in bacteria, leading to antibacterial effects . Molecular docking studies have shown that the compound can bind to active sites of target enzymes, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide: Known for its antibacterial activity against Escherichia coli.
N-(4-methylpyridin-2-yl)benzamide: Synthesized using similar methods and exhibits comparable chemical properties.
Uniqueness
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
883467-25-2 |
|---|---|
Formule moléculaire |
C15H12N4O3 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c1-8-4-5-16-12(6-8)19-13(20)9-2-3-10-11(7-9)18-15(22)14(21)17-10/h2-7H,1H3,(H,17,21)(H,18,22)(H,16,19,20) |
Clé InChI |
UHGWFOUJHSISIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Solubilité |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)




![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)


![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![(2S)-2-[[(3S,6S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14146768.png)
